Acetylenic Cypermethrin
Description
Structure
3D Structure
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-22(2)18(11-12-23)20(22)21(25)27-19(14-24)15-7-6-10-17(13-15)26-16-8-4-3-5-9-16/h3-10,13,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVBGKXRTYDDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Modification of Acetylenic Cypermethrin
Established Synthetic Pathways for Cypermethrin (B145020) and its Analogues
Cypermethrin is a synthetic pyrethroid insecticide known for its neurotoxic effects on insects. wikipedia.org Its synthesis is a cornerstone of agrochemical manufacturing.
The core of cypermethrin synthesis is an esterification reaction. This process involves the formal condensation of two key precursors: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and an α-cyano-3-phenoxybenzyl alcohol. who.intnih.gov The reaction essentially links these two molecules to form the cypermethrin ester. arkat-usa.org
A common method involves converting the carboxylic acid to a more reactive form, such as an acyl chloride (3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride). google.comgoogle.com.pg This acyl chloride is then reacted with the alcohol component, often in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction. google.com.pg Another synthetic route involves the reaction of 3-phenoxy-benzaldehyde with sodium cyanide to form a cyanohydrin, which then undergoes esterification. google.com
Table 1: Key Precursors for Cypermethrin Synthesis
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | C8H10Cl2O2 | The acid component, providing the cyclopropane (B1198618) ring structure. |
| α-cyano-3-phenoxybenzyl alcohol | C14H11NO2 | The alcohol component, containing the cyano and phenoxybenzyl groups. |
| 3-phenoxy-benzaldehyde | C13H10O2 | A starting material for the synthesis of the alcohol component. google.com |
| Sodium Cyanide | NaCN | A source of the cyanide group for the formation of the cyanohydrin. google.com |
Cypermethrin is a racemic mixture of eight stereoisomers. tianyiago.com The spatial arrangement of the atoms, or stereochemistry, is crucial as different isomers exhibit varying levels of insecticidal activity. For instance, alpha-cypermethrin (B165848) is a specific pair of diastereomers that is particularly active. nih.gov
Stereoselective synthesis aims to produce a higher proportion of the more active isomers. This can be achieved through various methods, including the use of chiral catalysts or by separating the desired isomers from a mixture. google.com For example, zeta-cypermethrin (B1354587) is enriched in the more active α-S configured enantiomers. fao.org The ability to selectively synthesize specific isomers like beta-cypermethrin (B1669542), which is a single purified isomer, can lead to products with higher efficacy at lower application rates. tianyiago.com The degradation of cypermethrin enantiomers can also be stereoselective, with some isomers breaking down faster than others in biological systems. nih.gov
Table 2: Comparison of Cypermethrin Isomeric Forms
| Isomer Name | Composition | Key Characteristic |
|---|---|---|
| Cypermethrin | Racemic mixture of eight stereoisomers. tianyiago.com | Broad-spectrum insecticide. tianyiago.com |
| Alpha-cypermethrin | A diastereoisomeric pair of cypermethrin. nih.gov | Contains highly insecticidal components. nih.gov |
| Beta-cypermethrin | A purified single isomer. tianyiago.com | Higher insecticidal activity than the racemic mixture. tianyiago.com |
| Zeta-cypermethrin | Enriched with α-S configuration enantiomers. fao.org | Enhanced proportion of active isomers. fao.org |
Esterification Reactions and Key Precursors
Derivatization Strategies and Novel Compound Design
The modification of existing pesticide structures is a key strategy for developing new compounds with improved properties. Introducing new functional groups can alter a molecule's activity, stability, or be used to study its mechanism of action.
An acetylenic moiety is a functional group containing a carbon-carbon triple bond (an alkyne). wikipedia.org The introduction of alkynes into agrochemicals is a known strategy. nih.gov While direct public evidence for the synthesis of "acetylenic cypermethrin" is scarce, the principles of organic synthesis allow for its conceptual design. An alkyne group could be incorporated into either the acid or alcohol precursor of cypermethrin. For example, acetylenic intermediates are used in the synthesis of some natural pyrethrins (B594832). rsc.org
The rationale for introducing an acetylenic group can be multifaceted. Alkynes are versatile functional groups in organic chemistry and can be used in reactions like "click chemistry" to attach fluorescent probes or other molecules. researchgate.net This would be invaluable for studying how cypermethrin interacts with its target sites within an insect's nervous system. Furthermore, the introduction of an alkyne could potentially modify the insecticidal potency or spectrum of the compound. Some natural and synthetic compounds containing acetylene (B1199291) groups have shown nematicidal activity. researchgate.net
To improve the efficacy and environmental profile of pesticides, advanced formulations are developed. These can include creating conjugates, where the pesticide is linked to another molecule, or developing sophisticated delivery systems. mdpi.comdss.go.th
Microencapsulation is a process where tiny droplets or particles of the active ingredient, such as cypermethrin, are enclosed within a protective shell. researchgate.net This technique offers several advantages, including the controlled release of the pesticide over time, which can prolong its effectiveness and reduce the need for frequent applications. researchgate.netinovia.at
The capsule walls are typically made of polymers like polyurea or polyurethane and are formed through processes such as interfacial polymerization. google.comgoogle.com The thickness and cross-linking of the polymer wall can be adjusted to control the rate at which the pesticide diffuses out. google.com Microencapsulation can also enhance the stability of the pesticide by protecting it from environmental degradation by sunlight and water. wikipedia.orgnih.gov Studies have shown that microencapsulated formulations of pyrethroids can maintain their insecticidal activity for extended periods. google.com
Development of Conjugates and Advanced Formulations
Characterization of Synthetic Products
The definitive identification and structural confirmation of synthesized this compound, a derivative of cypermethrin, depend on rigorous analysis using modern analytical techniques. The complexity of its structure, which includes multiple stereoisomers, necessitates the use of sophisticated spectroscopic and chromatographic methods to ensure the purity and verify the exact molecular architecture of the final product.
The characterization of this compound and related pyrethroids is a multi-step process involving several key analytical techniques to confirm the covalent structure and stereochemistry.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for elucidating the molecular structure. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.net For complex molecules like pyrethroids, specific signals in the NMR spectrum correspond to protons and carbons in the cyclopropane ring, the aromatic rings, and the distinctive acetylenic moiety. rsc.org For instance, in compounds with similar structures, aromatic protons typically resonate in the range of δ 7.0–8.0 ppm, while acetylenic carbons can be observed between δ 78–81 ppm. rsc.org
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compound and to study its fragmentation patterns, which provides evidence for the proposed structure. tandfonline.comnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used. tandfonline.comnih.govnih.gov The fragmentation of pyrethroids like cypermethrin under electron impact ionization is extensive, often yielding characteristic ions that can be monitored for identification and quantification. tandfonline.comresearchgate.net For example, a common fragment for several pyrethroids containing a meta-phenoxybenzyl group is an ion at a mass-to-charge ratio (m/z) of 208. researchgate.net
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Cypermethrin has three chiral centers, leading to eight possible stereoisomers. oup.comeurl-pesticides.eu These isomers often exhibit different biological activities. nih.gov HPLC, particularly with chiral stationary phases (CSPs), is essential for the separation and analysis of these different stereoisomers. nih.govnih.govacs.org The resolution of these isomers is critical not only for quality control during synthesis but also for studying their individual environmental fates and toxicological profiles. labrulez.com Complete separation of all eight isomers of cypermethrin has been achieved using advanced HPLC column configurations. nih.gov
The following tables provide representative data that would be expected from the analysis of a pyrethroid like this compound, based on published data for structurally similar compounds.
Representative ¹H NMR Spectroscopic Data for a Pyrethroid Structure
This table is illustrative. Actual chemical shifts (δ) for this compound may differ.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) |
| Ester Methine Proton (CH-O) | 5.1 - 5.2 | Doublet (d) |
| Acetylenic Proton (C≡C-H) | 2.0 - 3.0 | Singlet (s) |
| Cyclopropane Protons | 1.2 - 2.2 | Multiplet (m) |
| Gem-dimethyl Protons | 1.1 - 1.3 | Singlet (s) |
Representative ¹³C NMR Spectroscopic Data for a Pyrethroid Structure
This table is illustrative. Actual chemical shifts (δ) for this compound may differ.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 165 - 172 |
| Aromatic Carbons | 120 - 140 |
| Acetylenic Carbons (C≡C) | 78 - 81 |
| Ester Methine Carbon (CH-O) | 65 - 70 |
| Cyclopropane Carbons | 20 - 40 |
| Gem-dimethyl Carbons | 15 - 25 |
Representative Mass Spectrometry (MS) Fragmentation Data for Cypermethrin
The fragmentation pattern is specific to the ionization method and instrument conditions.
| Description | m/z (mass-to-charge ratio) |
|---|---|
| Characteristic Fragment Ion | 181 |
| Characteristic Fragment Ion | 163 |
| Characteristic Fragment Ion | 152 |
| Characteristic Fragment Ion | 127 |
Source: Data derived from studies on cypermethrin fragmentation patterns. oup.com
Molecular and Biochemical Mechanisms of Action
Interaction with Voltage-Gated Sodium Channels
The principal target of acetylenic cypermethrin (B145020), like other pyrethroids, is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of action potentials in nerve cells. nih.govresearchgate.net These channels are transmembrane proteins that open and close in response to changes in the electrical potential across the cell membrane, allowing the influx of sodium ions that depolarize the neuron and initiate a nerve impulse. nih.govwikipedia.org
Prolongation of Sodium Channel Opening
Acetylenic cypermethrin binds to the voltage-gated sodium channels and significantly alters their normal function. patsnap.comnih.gov Specifically, it delays the closing (inactivation) of these channels after they have opened in response to a stimulus. patsnap.comnih.gov This prolonged opening allows for an excessive and sustained influx of sodium ions into the nerve cell. patsnap.comsci-hub.se Studies on cloned insect and mammalian sodium channels have shown that the modification of these channels by pyrethroids like cypermethrin can be dependent on or enhanced by repeated channel activation, suggesting a preferential binding to the open state of the channel. nih.gov
The interaction of cypermethrin with the sodium channel is complex. Research using Xenopus oocytes expressing rat brain sodium channel subunits has demonstrated that cypermethrin induces a slowly-decaying sodium tail current. nih.gov The presence of the β1 subunit alongside the α subunit was found to increase the apparent affinity of the sodium channel for cypermethrin by more than twenty-fold. nih.gov
| Parameter | Effect of this compound | Consequence | Reference |
|---|---|---|---|
| Sodium Channel Inactivation | Delayed/Slowed | Prolonged influx of Na+ ions | patsnap.comnih.gov |
| Sodium Tail Current | Induces a slowly-decaying current | Sustained depolarization | nih.gov |
| Channel State Preference | Preferential binding to the open state | Use-dependent modification | nih.gov |
Hyperexcitability and Nerve Signal Transmission Disruption
The persistent influx of sodium ions due to the prolonged opening of VGSCs leads to a state of nerve hyperexcitability. researchgate.netwho.int The nerve cell membrane remains in a depolarized state, causing the continuous and uncontrolled firing of action potentials. patsnap.com This barrage of nerve impulses overwhelms the insect's nervous system, leading to tremors, convulsions, and eventually paralysis. patsnap.comwho.int The disruption of coordinated nerve signal transmission ultimately results in the death of the insect. patsnap.com
Interference with Other Ion Channels and Neurotransmitter Systems
Calcium and Chloride Channel Modulation
This compound has been shown to modulate the function of other ion channels, including calcium and chloride channels. nih.gov Some studies on pyrethroids have indicated that they can affect voltage-gated calcium channels (VGCCs), with some reporting stimulatory effects and others inhibitory effects. nih.gov For instance, the pyrethroid allethrin (B1665230) has been observed to differentially modulate VGCC subtypes. nih.gov Cypermethrin can inhibit voltage-gated calcium channels, which in turn can affect signaling pathways regulated by protein kinases and phosphatases. nih.gov
Furthermore, cypermethrin can also impact chloride channels. nih.gov The inhibition of chloride channels can contribute to the neurotoxic effects, leading to symptoms such as tremors and paralysis. nih.gov Research on the type II pyrethroid deltamethrin (B41696) has shown that it decreases the open channel probability of voltage-gated chloride channels, which could amplify the effects mediated by sodium channels. nih.gov
Impact on Neurotransmitter Metabolism (e.g., GABA, Acetylcholine)
This compound can also interfere with the metabolism of key neurotransmitters, further disrupting nervous system function. nih.gov It has been found to modulate the levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.govscielo.org.mx By affecting GABAergic neurotransmission, cypermethrin can disrupt the balance between excitatory and inhibitory signals in the brain. nih.gov
| Target | Observed Effect | Potential Consequence | Reference |
|---|---|---|---|
| Voltage-Gated Calcium Channels | Inhibition | Disruption of calcium-dependent signaling | nih.gov |
| Voltage-Gated Chloride Channels | Inhibition/Decreased open probability | Amplification of neurotoxic signs | nih.govnih.gov |
| GABA Levels | Modulation | Imbalance of inhibitory neurotransmission | nih.gov |
| Acetylcholinesterase (AChE) | Inhibition | Accumulation of acetylcholine (B1216132), hyperexcitation | nih.govacademicjournals.org |
Enzymatic Interactions (beyond detoxification)
Beyond its direct effects on ion channels and neurotransmitter systems, this compound can also engage in other enzymatic interactions. Studies have investigated the role of cytochrome P450 enzymes in the hepatotoxicity of cypermethrin. nih.gov Research has shown that the toxicity of cypermethrin in primary rat hepatocyte cultures is dependent on the parent compound, and induction of cytochrome P450 can protect against this toxicity, while inhibition potentiates it. nih.gov This indicates that while P450 enzymes are involved in detoxification, their interaction with the compound can also be a factor in its toxic effects outside the nervous system. Furthermore, cypermethrin has been shown to affect the activity of enzymes like cellulase (B1617823) in soil microorganisms, suggesting a broader range of enzymatic interactions in the environment. researchgate.net
Effects on ATPase Enzymes and Cellular Energy Production
The neurotoxic effects of pyrethroid compounds like cypermethrin are not limited to their primary action on sodium channels; they also extend to critical cellular enzymes such as ATPases, which are vital for maintaining electrochemical gradients and cellular energy. nih.gov Research on cerebral synaptosomes isolated from male Sprague-Dawley rats has demonstrated that cypermethrin significantly affects the activity of membrane-bound ATPases. nih.gov
Table 1: Effect of Cypermethrin on Synaptosomal ATPase Activity Data derived from studies on rat cerebral synaptosomes.
| Enzyme Activity | Effect of Cypermethrin (10-50 µM) | Reference |
| Na+, K+ ATPase | Dose-dependent decrease | nih.gov |
| Mg2+ activated ATPase | Increased over twofold | nih.gov |
| Total ATPase | Near complete loss at 100 µM | nih.gov |
Structure-Activity Relationships (SAR) at the Molecular Level
The insecticidal potency of cypermethrin is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies investigate how specific chemical moieties contribute to the compound's biological activity. The development of cypermethrin itself was the result of SAR investigations, which revealed that the introduction of an α-cyano group to the 3-phenoxybenzyl alcohol moiety dramatically enhanced insecticidal activity compared to its non-cyano parent compound, permethrin (B1679614). nih.govpnas.org
Key structural features that govern the activity of cypermethrin include:
The Acid Moiety: The 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylate portion of the molecule is crucial for binding to the target site. nih.gov
The Alcohol Moiety: The α-cyano-3-phenoxybenzyl group plays a significant role in the potency of Type II pyrethroids. nih.govpnas.org
Modern research utilizes acetylenic derivatives of pyrethroids as activity-based protein profiling (ABPP) probes to explore these relationships further. pnas.org By strategically placing alkyne (acetylenic) groups on the pyrethroid scaffold, researchers can create probes that covalently label and identify interacting proteins, such as metabolic cytochrome P450 enzymes. pnas.org These studies help to map the structure–activity relationships involved in both the insecticidal action and the metabolic detoxification of the compound. pnas.orgresearchgate.net
Influence of Isomerism on Target Binding and Efficacy
The insecticidal potency is highly dependent on the specific configuration of the isomers:
Geometric Isomerism (cis/trans): The orientation of substituents on the cyclopropane (B1198618) ring influences how the molecule fits into the binding site of the voltage-gated sodium channel. Generally, the cis-isomers are more stable and degrade more slowly than the trans-isomers. who.int
Optical Isomerism (R/S): The chirality at the C1 and C3 positions of the cyclopropane ring and the α-carbon of the alcohol moiety is critical. The S form of an α-cyano pyrethroid at the α-carbon is generally more toxic and biologically active than the R isomer. pnas.org The most toxicologically potent isomers are those with the 1R-cis, α-S configuration. eurl-pesticides.eu
Commercial products can vary in their isomeric composition. For example, alpha-cypermethrin (B165848) is an enriched mixture containing primarily the most potent cis-isomers. eurl-pesticides.eu This isomeric enrichment leads to greater efficacy. Conversely, environmental factors or certain solvents can cause epimerization (the conversion of one isomer to another), which may reduce the efficacy of a product by converting a highly active isomer into a less active one. researchgate.net
Table 2: General Influence of Isomerism on Cypermethrin Properties
| Isomeric Feature | General Effect | Reference |
| cis-Isomers | Slower degradation compared to trans-isomers. | who.int |
| trans-Isomers | Faster degradation compared to cis-isomers. | who.int |
| α-S Isomers | Generally higher insecticidal toxicity. | pnas.orgeurl-pesticides.eu |
| α-R Isomers | Generally lower insecticidal toxicity. | pnas.org |
| 1R-cis, α-S configuration | Considered among the most potent and toxicologically active isomers. | eurl-pesticides.eu |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity and properties of chemicals based on their molecular structures. epa.gov For pesticides like cypermethrin, QSAR models are developed to forecast toxicological endpoints, receptor binding affinity, or enzyme inhibition without extensive laboratory testing. epa.govicps.it
The process involves establishing a mathematical correlation between the chemical structure and a specific biological activity. This is achieved by:
Calculating Molecular Descriptors: These are numerical values that describe the physicochemical properties of the molecule, such as its size, shape, lipophilicity (e.g., octanol-water partition coefficient), and electronic properties. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links these descriptors to the observed activity. icps.it
Validation: The model's predictive power is rigorously tested internally and externally to ensure its reliability. epa.gov
In the context of pyrethroids and their derivatives, QSAR models can incorporate a wide range of descriptors. Studies have indicated that parameters such as the presence of an ether linkage, hydrogen bond donor groups, and acetylenic carbons can be significant in predicting toxicity to various organisms. researchgate.net These models are valuable tools in the regulatory assessment of pesticides, helping to prioritize chemicals for further testing and to understand the mechanisms underlying their toxicity. nih.govepa.gov
Comparative Mechanistic Studies Across Insect Species
While the primary mechanism of action for cypermethrin—disruption of voltage-gated sodium channels—is broadly conserved across insect species, significant variations exist in its selectivity and efficacy. who.intpatsnap.com These differences are primarily attributed to two factors: subtle variations in the target site and, more critically, differences in metabolic detoxification pathways. pnas.orgpatsnap.com
Insect species exhibit differences in the amino acid sequences of their sodium channels, which can alter the binding affinity of cypermethrin and contribute to varying levels of susceptibility. patsnap.com However, a more prominent factor in differential toxicity and the development of resistance is metabolic detoxification. wikipedia.org
Insects possess detoxification enzymes, primarily cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs), that metabolize and neutralize insecticides. The expression levels and specific isoforms of these enzymes can vary greatly among different insect species, and even between different populations of the same species. For instance, studies using pyrethroid-based probes have identified specific P450s in mosquitoes that are highly reactive and capable of metabolizing these insecticides, a key mechanism in resistance. pnas.org Comparative studies, such as those evaluating the efficacy of cypermethrin analogues against stomoxyine flies, demonstrate that different formulations can have vastly different lethal concentrations (LC50) for a given species, highlighting the practical outcomes of these mechanistic differences. nih.gov The rapid evolution of resistance in frequently exposed insect populations is a powerful driver for ongoing comparative research into these species-specific mechanisms. wikipedia.org
Insecticide Resistance Mechanisms
Target-Site Resistance
This form of resistance involves genetic modifications at the specific site where the insecticide acts, reducing its ability to bind and exert its toxic effect. researchgate.net
The primary target for pyrethroid insecticides, including cypermethrin (B145020), is the voltage-gated sodium channel (VGSC) in the insect's nervous system. acs.orgfrontiersin.org Pyrethroids bind to these channels, forcing them to remain open, which leads to paralysis and death of the insect. frontiersin.org
Knockdown resistance (kdr) is the most well-characterized mechanism of target-site resistance to pyrethroids. It is caused by single nucleotide polymorphisms in the para-type sodium channel gene, which result in amino acid substitutions. nih.govplos.org The most common kdr mutation is the substitution of leucine (B10760876) to phenylalanine (L1014F) in domain II, segment 6 (IIS6) of the VGSC. nih.govoup.com This single change can confer resistance to both DDT and pyrethroids. plos.orgnih.gov Other substitutions at the same position, such as L1014S or L1014C, have also been identified in various insect species. plos.orgresearchgate.net
The term "super-kdr" refers to additional mutations, such as the M918T mutation in domain IIS5, often found in combination with the L1014F mutation, which can confer even higher levels of resistance. acs.org Studies on various insect populations, including Aedes aegypti and Anopheles sinensis, have shown a strong correlation between the frequency of kdr mutations and the level of phenotypic resistance to pyrethroids like beta-cypermethrin (B1669542) and cyhalothrin. plos.orgnih.gov
Table 1: Common kdr Mutations Associated with Pyrethroid Resistance
| Mutation | Amino Acid Change | Location in VGSC | Associated Insecticide Classes | Selected References |
| kdr | Leucine to Phenylalanine (L1014F) | Domain II, S6 | Pyrethroids, DDT | oup.com, nih.gov, plos.org |
| kdr | Leucine to Serine (L1014S) | Domain II, S6 | Pyrethroids | researchgate.net |
| kdr | Leucine to Cysteine (L1014C) | Domain II, S6 | Pyrethroids | plos.org |
| super-kdr | Methionine to Threonine (M918T) | Domain II, S5 | Pyrethroids | acs.org |
This table is based on research on cypermethrin and other pyrethroids, as specific data for Acetylenic Cypermethrin is unavailable.
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are the primary target for neonicotinoid and spinosyn insecticides. nih.gov While pyrethroids like cypermethrin primarily target VGSCs, the complexity of resistance means that alterations in other neural targets cannot be entirely dismissed without specific investigation. However, the existing literature does not support a primary role for nAChR alterations in cypermethrin resistance. oup.com Resistance associated with nAChRs typically involves mutations in specific receptor subunits, such as the α6 subunit for spinosyns, which has not been linked to pyrethroid action. plos.orgnih.gov
Mutations in Voltage-Gated Sodium Channels (kdr and super-kdr)
Metabolic Resistance
Metabolic resistance is the most common resistance mechanism and occurs when insects have enhanced levels or more efficient forms of detoxification enzymes. researchgate.net These enzymes break down the insecticide into less toxic metabolites before it can reach its target site. researchgate.net
Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the detoxification of a wide range of xenobiotics, including pyrethroids. frontiersin.orgoup.com Overexpression of specific P450 genes is frequently linked to pyrethroid resistance. oup.com For instance, proteome analysis of cypermethrin-resistant Culex pipiens pallens revealed a significant up-regulation of P450s. schweizerbart.de In other species, specific P450s like CYP6P9a and CYP6P9b in Anopheles funestus have been shown to metabolize pyrethroids effectively. researchgate.net This enhanced metabolism reduces the amount of active insecticide reaching the VGSC, thereby conferring resistance. researchgate.net
In addition to P450s, two other major enzyme families contribute to metabolic resistance against pyrethroids: carboxylesterases (EST) and glutathione (B108866) S-transferases (GSTs). frontiersin.orgresearchgate.net
Esterases hydrolyze the ester bond present in many pyrethroids, including cypermethrin, inactivating the molecule. nih.govresearchgate.net Elevated esterase activity has been documented in numerous pyrethroid-resistant insect strains, such as Cacopsylla pyri and Rhipicephalus microplus. nih.govresearchgate.net
Glutathione S-Transferases (GSTs) detoxify insecticides by conjugating them with glutathione, which makes them more water-soluble and easier to excrete. researchgate.net Increased GST activity has been associated with resistance to pyrethroids in various pests, including ticks and mosquitoes. nih.govmsptm.org
Table 2: Key Enzyme Families in Metabolic Resistance to Pyrethroids
| Enzyme Family | Function | Role in Resistance | Selected References |
| Cytochrome P450 Monooxygenases (P450s) | Oxidation of insecticides | Overexpression leads to enhanced detoxification | schweizerbart.de, oup.com, researchgate.net |
| Carboxylesterases (EST) | Hydrolysis of ester bonds | Increased activity inactivates pyrethroids | nih.gov, researchgate.net |
| Glutathione S-Transferases (GSTs) | Conjugation with glutathione | Enhanced conjugation aids in excretion of toxins | researchgate.net, msptm.org |
This table is based on research on cypermethrin and other pyrethroids, as specific data for this compound is unavailable.
Role of Cytochrome P450 Monooxygenases in Detoxification
Behavioral Resistance
Behavioral resistance occurs when insects evolve behaviors to avoid contact with a lethal dose of an insecticide. sinica.edu.twoup.com This can manifest as irritancy, where an insect is stimulated to leave a treated surface upon contact, or as repellency, where the insect avoids the insecticide without direct contact. For example, studies on Aedes aegypti have shown that both susceptible and pyrethroid-resistant populations exhibit strong contact irritancy to cypermethrin, attempting to escape from treated areas. nih.govnih.gov In some cases, physiologically resistant insects can better tolerate initial contact, allowing them more time to detect the chemical and move away, a phenomenon observed in the German cockroach. oup.com While documented for cypermethrin, no specific studies on behavioral resistance to this compound were found. oup.comoup.com
Cross-Resistance Patterns with Other Insecticide Classes
The development of resistance to this compound in pest populations is often accompanied by cross-resistance to other insecticides. This phenomenon occurs when the genetic or biochemical mechanism that confers resistance to one insecticide also provides protection against other chemically related or even unrelated compounds. The two primary mechanisms driving these patterns are target-site insensitivity and enhanced metabolic detoxification.
A primary driver of cross-resistance is the shared mode of action between different insecticides. pnas.org Pyrethroids, including this compound, and the organochlorine insecticide DDT both target the voltage-gated sodium channel (VGSC) in the insect's nervous system. pnas.orgoup.com Consequently, mutations in the Vgsc gene, commonly known as knockdown resistance (kdr) mutations, that reduce the binding affinity of pyrethroids can also confer resistance to DDT. pnas.orgplos.orgird.fr This specific cross-resistance pattern is well-documented in numerous insect species, including major disease vectors like Anopheles mosquitoes and agricultural pests. oup.complos.orgpnas.org
Metabolic resistance, primarily mediated by the overexpression of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs), is another major cause of cross-resistance. mdpi.commdpi.com These enzyme systems can be versatile, capable of metabolizing a range of insecticide molecules. For instance, elevated P450 activity in a pyrethroid-resistant population can also lead to the detoxification of certain organophosphates, carbamates, and even some neonicotinoids. mbimph.comnih.govresearchgate.net Studies have shown that pyrethroid-resistant populations of the annual bluegrass weevil exhibit increased tolerance to organophosphates (chlorpyrifos), spinosyns (spinosad), and neonicotinoids (clothianidin). oup.comnih.gov Similarly, some mosquito populations resistant to pyrethroids have demonstrated cross-resistance to the organophosphate malathion. oup.com However, this is not always the case, as the specific enzymes overexpressed determine the cross-resistance profile, and in some instances, little to no cross-resistance is observed between pyrethroids and certain organophosphates or carbamates. pnas.orgoup.com
Table 1: Documented Cross-Resistance Patterns in Pyrethroid-Resistant Insects
| Insecticide Class | Mechanism of Cross-Resistance | Examples of Cross-Resistant Insecticides | Affected Pest Examples | Reference |
|---|---|---|---|---|
| Organochlorines | Target-Site Insensitivity (kdr mutations) | DDT | Anopheles gambiae, Aedes aegypti, Phlebotomus argentipes | oup.complos.orgpnas.org |
| Organophosphates | Metabolic Resistance (Enhanced P450s, Esterases) | Chlorpyrifos, Malathion | Listronotus maculicollis, Culex pipiens quinquefasciatus, Helicoverpa armigera | mbimph.comoup.comoup.com |
| Carbamates | Metabolic Resistance (Enhanced P450s) | Bendiocarb | Anopheles gambiae | mdpi.com |
| Neonicotinoids | Metabolic Resistance (Enhanced P450s) | Clothianidin | Listronotus maculicollis | oup.comnih.gov |
| Spinosyns | Metabolic Resistance | Spinosad | Listronotus maculicollis | oup.comnih.gov |
| Oxadiazines | Metabolic Resistance | Indoxacarb | Listronotus maculicollis | oup.comnih.gov |
Molecular Diagnostics for Resistance Alleles and Enzyme Overexpression
The ability to detect insecticide resistance at an early stage is crucial for effective pest management. Molecular diagnostics provide sensitive and rapid tools to identify the specific genetic markers associated with resistance, allowing for timely intervention before control failures become widespread. unibas.chfrontiersin.org These techniques are broadly categorized based on the resistance mechanism they detect: target-site mutations or metabolic enzyme overexpression.
For target-site resistance, particularly the kdr mutations in the voltage-gated sodium channel gene, Polymerase Chain Reaction (PCR)-based methods are the most common diagnostic tools. unibas.chmdpi.com These assays are designed to detect single nucleotide polymorphisms (SNPs) that lead to amino acid substitutions, such as the prevalent L1014F mutation. nih.govlstmed.ac.uk Several variations of PCR have been developed for this purpose:
Allele-Specific PCR (AS-PCR): This method uses primers that are specific to either the resistant or susceptible allele, allowing for differentiation based on the amplification product. mdpi.comnih.gov
Real-Time PCR (qPCR) with TaqMan® probes: This high-throughput method uses fluorescently labeled probes that bind specifically to the wild-type or mutant allele, providing quantitative results with high sensitivity and specificity. nih.gov
Primer-Introduced Restriction Analysis (PIRA-PCR): This technique introduces a restriction enzyme site that is specific to one allele, allowing for genotyping based on the digestion pattern. nih.govlstmed.ac.uk
High-Resolution Melt (HRM) analysis: This method detects variations in DNA sequences by measuring changes in their melting temperature after PCR amplification. nih.gov
To detect metabolic resistance, the primary approach is to quantify the expression levels of the genes encoding detoxification enzymes. unibas.ch Overexpression of genes from the cytochrome P450, GST, and esterase families is strongly correlated with metabolic resistance. nih.govresearchgate.netresearchgate.net Quantitative real-time PCR (qRT-PCR) is the standard method for this purpose. mdpi.com This technique measures the amount of specific messenger RNA (mRNA) transcribed from a gene of interest, providing a direct indication of its expression level. By comparing the expression levels in a field-collected population to those in a known susceptible population, researchers can identify the overexpression associated with resistance. unibas.ch While highly effective, developing these assays can be challenging as the specific genes conferring metabolic resistance can vary significantly between species. mdpi.comnih.gov
Table 2: Molecular Diagnostic Techniques for Detecting Insecticide Resistance
| Diagnostic Technique | Resistance Mechanism Detected | Target | Description | Reference |
|---|---|---|---|---|
| Allele-Specific PCR (AS-PCR) | Target-Site Insensitivity | kdr mutations (e.g., L1014F) in the Vgsc gene | Uses primers that selectively amplify either the resistant or susceptible allele. | mdpi.comnih.gov |
| Real-Time PCR (TaqMan®) | Target-Site Insensitivity | kdr mutations in the Vgsc gene | A high-throughput assay using fluorescent probes for rapid and specific allele detection. | nih.gov |
| PIRA-PCR | Target-Site Insensitivity | kdr mutations in the Vgsc gene | Introduces a restriction site specific to an allele, allowing for differentiation by enzyme digestion. | nih.govlstmed.ac.uk |
| Quantitative Real-Time PCR (qRT-PCR) | Metabolic Resistance | Overexpression of detoxification enzyme genes (P450s, GSTs, Esterases) | Measures mRNA levels to quantify gene expression, comparing resistant to susceptible populations. | mdpi.com |
| High-Resolution Melt (HRM) Analysis | Target-Site Insensitivity | DNA sequence variations (SNPs) | Differentiates DNA sequences based on their melting behavior post-PCR. | nih.gov |
Strategies for Resistance Management in Pest Populations
To preserve the efficacy of this compound and other valuable insecticides, robust resistance management strategies are essential. nih.govirac-online.org The core principle of these strategies is to minimize the selection pressure for resistance within a pest population. croplife.org.au This is primarily achieved by reducing the reliance on a single insecticide or mode of action and incorporating diverse control tactics. ucanr.edu
A cornerstone of chemical resistance management is the rotation of insecticides with different modes of action. croplife.org.auregentlaboratories.comcropaia.com This strategy involves alternating between different chemical classes in a planned sequence, often aligned with crop stages or pest generations. croplife.org.aulinksglobal.org By switching the type of chemical pressure, the selection for individuals resistant to any single mode of action is interrupted, which can delay the development of resistance. vestergaard.com For example, a pyrethroid application might be followed by an organophosphate or a neonicotinoid in the next treatment window.
Another approach is the use of insecticide mixtures or mosaics . mbimph.comlinksglobal.org Mixtures involve the application of two or more insecticides with different modes of action in a single product. irac-online.org The rationale is that it is far less likely for an individual insect to possess resistance mechanisms to two different chemical classes simultaneously. irac-online.org Mosaics involve applying different insecticides to different areas within a region at the same time. linksglobal.orgwho.int This creates a patchwork of selection pressures, which can help maintain a portion of the pest population susceptible to each insecticide.
Ultimately, the most sustainable approach is Integrated Pest Management (IPM) . ucanr.eduucdavis.edu IPM is a holistic strategy that combines multiple control methods to manage pest populations while minimizing economic, health, and environmental risks. ucdavis.eduahdb.org.uk It prioritizes the use of non-chemical tactics and employs insecticides only when monitoring indicates they are necessary to prevent economic damage. ucanr.eduahdb.org.uk Key components of an IPM program for resistance management include:
Monitoring and Thresholds: Regularly scouting for pests and applying insecticides only when populations reach a predetermined economic threshold. ahdb.org.uk
Cultural Controls: Utilizing practices like crop rotation, sanitation, and optimal planting times to create a less favorable environment for pests. ucdavis.edu
Biological Control: Conserving and encouraging natural enemies like predators and parasitoids that help suppress pest populations. mbimph.comahdb.org.uk
By integrating these diverse strategies, the selection pressure exerted by any single control tactic, including the use of pyrethroids like this compound, is significantly reduced, thereby prolonging their effectiveness. ucdavis.eduoregonstate.edu
Table 3: Key Strategies for Managing Insecticide Resistance
| Strategy | Principle | Example Application | Reference |
|---|---|---|---|
| Rotation | Alternating insecticides with different modes of action to interrupt selection pressure. | Using a pyrethroid (Group 3) for one pest generation, followed by a neonicotinoid (Group 4) for the next. | croplife.org.aucropaia.com |
| Mixtures | Combining two or more insecticides with different modes of action in a single application. | Using a formulated product containing a pyrethroid and a neonicotinoid. | irac-online.org |
| Mosaics | Applying different insecticides in different spatial locations within a management area. | Treating one part of a region with a pyrethroid and an adjacent part with an organophosphate. | linksglobal.orgwho.int |
| Integrated Pest Management (IPM) | Combining multiple control tactics (biological, cultural, chemical) to reduce reliance on insecticides. | Using crop rotation, encouraging natural enemies, and applying insecticides only when pest thresholds are met. | ucanr.eduucdavis.edu |
Environmental Fate and Ecotoxicological Impact
Degradation Pathways in Environmental Compartments
The breakdown of cypermethrin (B145020) in the environment occurs through several key pathways, including microbial action, light, and chemical hydrolysis. Soil and sediment are the primary environmental sinks for cypermethrin. piat.org.nz The soil compartment, particularly when rich in microbial life, demonstrates the highest potential for degradation. piat.org.nz
Microbial activity is a primary driver for the degradation of cypermethrin in soil and aquatic systems. oup.combohrium.com Studies have consistently shown that cypermethrin degrades more slowly in sterilized soil compared to natural soil, highlighting the critical role of microorganisms. piat.org.nz A wide variety of bacterial and fungal species have been identified with the capability to break down this insecticide. oup.comneptjournal.com Biodegradation is considered an effective and environmentally sound method for mineralizing cypermethrin into less toxic substances. oup.comnih.gov
Numerous bacterial and fungal genera have been documented to degrade cypermethrin, often isolated from pesticide-contaminated soils. neptjournal.comresearchgate.net These microbes can utilize cypermethrin directly as a source of carbon or break it down through co-metabolism. nih.gov
Table 1: Examples of Cypermethrin-Degrading Microorganisms
| Microorganism Type | Genus/Species | Reference |
| Bacteria | Pseudomonas alcaligenes | oup.comresearchgate.net |
| Bacillus amyloliquefaciens | oup.comresearchgate.net | |
| Pseudomonas aeruginosa | oup.comresearchgate.net | |
| Rhodococcus sp. | frontiersin.org | |
| Comamonas sp. | frontiersin.org | |
| Enterobacter hormaechei | metu.edu.tr | |
| Stenotrophomonas maltophilia | metu.edu.tr | |
| Bacillus thuringiensis | researchgate.net | |
| Lysinibacillus cresolivuorans | nih.gov | |
| Micrococcus sp. | nih.govmetu.edu.tr | |
| Serratia sp. | metu.edu.tr | |
| Fungi | Aspergillus sp. (e.g., Aspergillus niger) | neptjournal.comnih.govfrontiersin.org |
| Candida sp. | oup.com | |
| Trichoderma sp. (e.g., Trichoderma viride) | oup.comfrontiersin.org |
The principal microbial degradation pathway for cypermethrin begins with the cleavage of its ester bond. nih.gov This hydrolysis step is a common initial reaction in pyrethroid metabolism and is primarily facilitated by carboxylesterase enzymes, which are considered highly efficient in this process. oup.comnih.govnih.gov
This initial enzymatic action yields two main intermediate metabolites:
3-phenoxybenzoic acid (3-PBA) frontiersin.orgmetu.edu.tr
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) piat.org.nz
Many microorganisms can only perform this initial conversion, leading to the accumulation of 3-PBA, which can be toxic and inhibit further degradation. frontiersin.org However, some microbial consortia, or co-cultures, demonstrate the ability to completely mineralize cypermethrin. frontiersin.org For instance, a co-culture of Rhodococcus sp. (which transforms cypermethrin to 3-PBA) and Comamonas sp. (which degrades 3-PBA) can achieve complete degradation. frontiersin.org Subsequent steps in the pathway involve the breakdown of the benzene (B151609) ring and further metabolism of the resulting products. researchgate.net Enzymes such as laccase and other hydrolases have also been implicated in the degradation process. researchgate.netfrontiersin.org
Exposure to sunlight can contribute to the degradation of cypermethrin, although its effectiveness varies with the environmental matrix. environment-agency.gov.uk On soil surfaces, cypermethrin photodegrades with reported half-lives ranging from 8 to 16 days. piat.org.nz
In aquatic environments, photodegradation is more complex. In sterile, distilled water, cypermethrin photodegrades slowly. piat.org.nz However, the process is significantly enhanced in natural river water, suggesting that dissolved and suspended organic substances act as photosensitizers, accelerating indirect photolysis. piat.org.nz One study noted that in river water, rapid degradation occurred with a half-life of about 5 days. piat.org.nz Conversely, other reports indicate a longer photolysis half-life in water of over 100 days under certain conditions. piat.org.nz Co-existing substances like copper ions (Cu²⁺) have been shown to accelerate the photodegradation of cypermethrin in water. nih.gov
Cypermethrin is relatively stable to hydrolysis in neutral and weakly acidic aquatic environments. nih.govinchem.org Its optimum stability is observed at a pH of 4. nih.gov At pH levels of 5 and 7, the compound is stable, with calculated half-lives stretching to hundreds of days. epa.gov
However, hydrolysis is significantly more rapid under alkaline conditions (e.g., pH 9), where the ester linkage is more readily cleaved. piat.org.nznih.gov At pH 9, the hydrolysis half-life of cypermethrin has been calculated to be between 1.8 and 2.5 days. epa.govepa.gov The rate of hydrolysis can also be accelerated by heat. tandfonline.com The primary degradation products resulting from hydrolysis are 3-PBA and DCVA. piat.org.nz
Table 2: Degradation Half-Life of Cypermethrin in Different Environments
| Degradation Pathway | Matrix | Condition | Half-Life (t½) | Reference |
| Hydrolysis | Water | pH 5 | 508-769 days | epa.gov |
| Water | pH 7 | >50 days; 188-635 days | piat.org.nzepa.gov | |
| Water | pH 9 | 1.8-2.5 days | epa.govepa.gov | |
| Photodegradation | Soil Surface | Sunlight | 8-16 days | piat.org.nz |
| Water | Sunlight (distilled) | >100 days; slow | piat.org.nz | |
| Water | Sunlight (river water) | ~5 days | piat.org.nz | |
| Aerobic Metabolism | Soil | Laboratory | 6-20 days; 53-63 days | piat.org.nzepa.gov |
| Anaerobic Metabolism | Soil | Laboratory | <14 days | piat.org.nz |
| Field Dissipation | Soil | Field | 4-12 days | piat.org.nz |
Several environmental factors significantly influence the rate at which cypermethrin degrades.
pH: As noted, pH is a critical factor, with alkaline conditions greatly accelerating hydrolysis compared to neutral or acidic conditions. piat.org.nznih.gov
Temperature: Higher temperatures can increase the rate of chemical and biological degradation processes. nih.govtandfonline.com For instance, the optimal temperature for degradation by the bacterium Lysinibacillus cresolivuorans was found to be 35°C. nih.gov
Organic Matter: Cypermethrin has a strong affinity for organic matter, which leads to high adsorption in soil and sediment. piat.org.nz Increased persistence has been observed in soils with high organic matter content, likely because binding to particles reduces its bioavailability for microbial degradation. piat.org.nz
Nitrogen: The addition of nitrogen sources, such as ammonium (B1175870) chloride, can enhance the microbial degradation of cypermethrin by supporting the growth of degrading microorganisms. nih.gov
Microbial Activity: The presence and activity of a robust microbial community are paramount for degradation in soil. piat.org.nz Factors that inhibit microbial activity, such as the presence of certain heavy metals like copper, can slow the degradation of cypermethrin in soil. nih.gov
Hydrolysis Stability in Aquatic Environments
Environmental Transport and Distribution
The transport and distribution of cypermethrin in the environment are largely dictated by its physical and chemical properties, particularly its very low water solubility and high soil adsorption coefficient. piat.org.nzenvironment-agency.gov.uk
Cypermethrin is considered relatively immobile in soil. piat.org.nz Due to its strong tendency to bind to soil particles, especially organic matter and clay, it does not readily leach into groundwater. piat.org.nzenvironment-agency.gov.uk Most residues are found in the upper layers of the soil. piat.org.nz
In aquatic systems, cypermethrin quickly moves from the water column and adsorbs to suspended particulate matter and bottom sediment. piat.org.nzenvironment-agency.gov.uk This process reduces its concentration in the water phase but makes sediment a major reservoir for the compound. piat.org.nz
Despite its low mobility, cypermethrin can enter aquatic environments through several pathways:
Surface Runoff: Transport of soil particles to which cypermethrin is adsorbed during rainfall events is a key route to surface waters. environment-agency.gov.ukcentreecotox.ch
Spray Drift: During application, fine droplets can drift from the target area into adjacent water bodies. environment-agency.gov.uk
Accidental Spills: Spillage or improper disposal can lead to direct contamination. environment-agency.gov.uk
Due to its very low vapor pressure, volatilization of cypermethrin from soil or water surfaces into the atmosphere is not a significant transport pathway. piat.org.nz
Adsorption to Soil and Sediment Particles
Acetylenic cypermethrin, a synthetic pyrethroid insecticide, demonstrates a strong affinity for soil and sediment particles. piat.org.nzenvironment-agency.gov.uk This high degree of adsorption is a key characteristic influencing its environmental distribution and impact. piat.org.nzwho.int Due to its non-polar nature and low solubility in water, this compound readily binds to the organic matter present in soil and sediment. piat.org.nzals-journal.com This process effectively makes soil and sediment the primary environmental sinks for this compound. piat.org.nz
The strong adsorption to soil particles has the significant effect of reducing the mobility and bioavailability of this compound to sensitive aquatic species. piat.org.nz The addition of soil to an aqueous system containing cypermethrin has been shown to decrease its toxicity to organisms like Daphnia by a factor of 200 to 350, highlighting the mitigating role of sediment. who.int Factors such as higher pH can increase the adsorption of the compound. piat.org.nz
The Freundlich adsorption coefficient (Kdes) for cypermethrin has been reported to range from 191 to 1263, with Koc values (organic carbon-normalized sorption coefficient) ranging from 18,190 to 549,130, indicating very strong binding to soil organic matter. epa.gov Studies comparing different soil types, such as Alfisol and Inceptisol, have shown that soils with higher clay and organic matter content, like Alfisol, exhibit a greater potential to adsorb cypermethrin. academicjournals.org
Mobility of Parent Compound and Metabolites in Soil and Water
The strong binding of this compound to soil particles results in its low mobility in the soil environment. piat.org.nzenvironment-agency.gov.uk This immobility means that the parent compound is unlikely to leach significantly into groundwater. herts.ac.uk However, while the parent compound is relatively immobile, its metabolites can exhibit different mobility characteristics, ranging from intermediate to mobile. piat.org.nz
One of the key metabolites, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA), has been shown to be mobile in soil column studies. epa.gov In contrast, the parent cypermethrin and other metabolites like 3-phenoxybenzoic acid (PBA) and 3-phenoxybenzyl alcohol tend to remain in the upper layers of the soil. epa.govnih.gov The mobility of pesticides like cypermethrin can also be influenced by soil type; for instance, it is more likely to be mobile in sandy soils (Inceptisol) with low organic matter compared to soils with higher clay and organic content (Alfisol). academicjournals.org
In aquatic systems, this compound has a low tendency to volatilize from water. piat.org.nz It is relatively stable to hydrolysis and photolysis in water, with half-lives exceeding 50 and 100 days, respectively. piat.org.nz However, degradation is faster in more basic environments and in natural river water compared to distilled water. piat.org.nz
Pathways into Aquatic Systems (e.g., spray drift, runoff, wastewater)
This compound can enter aquatic systems through several pathways, posing a significant risk due to its high toxicity to aquatic organisms. piat.org.nzenvironment-agency.gov.uk The primary routes of entry include:
Spray Drift: During agricultural application, wind can carry droplets of the insecticide away from the target area and into nearby water bodies. environment-agency.gov.uk To mitigate this, measures such as no-spray buffer zones adjacent to watercourses are often implemented. environment-agency.gov.uk
Surface Runoff: Rainfall can wash the insecticide from treated agricultural fields into rivers, lakes, and streams. environment-agency.gov.ukneptjournal.com This is a significant pathway, especially during monsoon seasons in agricultural regions. neptjournal.com
Wastewater: Discharges from various sources can introduce this compound into the aquatic environment. These sources include wastewater from wool scourers that use the chemical to treat wool, although closed-loop systems are designed to break down the compound. environment-agency.gov.uk It is also used in domestic and commercial buildings for pest control, and as a wood preservative, which can lead to runoff or leaching into water systems if not managed properly. environment-agency.gov.ukservice.gov.uk
Ecotoxicity to Non-Target Organisms (excluding human data)
This compound is highly toxic to a wide range of non-target organisms, particularly aquatic life and beneficial insects. environment-agency.gov.ukwikipedia.org Its use poses a significant ecotoxicological risk that necessitates careful management to minimize environmental impact. als-journal.comneptjournal.com
Aquatic Organisms (e.g., invertebrates, fish)
This compound is extremely toxic to fish and aquatic invertebrates. piat.org.nzorst.edu Adverse effects on these organisms have been observed at very low concentrations. environment-agency.gov.uk The high toxicity is partly due to the slower metabolism and elimination of pyrethroids by fish compared to mammals and birds. orst.edu
While the strong adsorption of cypermethrin to sediment can reduce its bioavailability in natural waters, the inherent toxicity remains a major concern. piat.org.nz Even small amounts of the compound entering aquatic ecosystems can have detrimental effects. service.gov.uk
Sensitivity of Different Aquatic Taxa
The sensitivity to this compound varies significantly among different aquatic taxa.
Invertebrates: Aquatic invertebrates, especially crustaceans, are highly susceptible. who.int
The small freshwater crustacean Daphnia magna has a reported 48-hour LC50 (lethal concentration for 50% of the population) of 0.0002 mg/L. orst.edu
The freshwater shrimp Palaemonetes argentinus shows a 96-hour LC50 of 0.0020 µg/L. researchgate.net
The amphipod Hyalella curvispina has a 48-hour LC50 of 0.066 µg/L. researchgate.net
Marine decapod crustaceans have shown mortality at concentrations below 0.05 µg/L. who.int
In contrast, snails have shown no effects at concentrations up to 5 µg/L, which is near the water solubility limit of cypermethrin. who.int
Fish: Fish are also highly sensitive, although there is variability among species. orst.edu
The 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is 0.0082 mg/L. orst.edu
For the bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is 0.0018 mg/L. orst.edu
The climbing perch (Anabas testudineus) has a 96-hour LC50 of 1.00 ppm. nih.gov
The mirror carp (B13450389) (Cyprinus carpio) exhibited mortality at concentrations ranging from 0.14 ppm to 0.26 ppm over 96 to 24 hours, respectively. researchgate.net
The following table summarizes the acute toxicity of this compound to various aquatic organisms.
| Organism | Taxonomic Group | Endpoint | Concentration | Reference |
|---|---|---|---|---|
| Daphnia magna | Crustacean | 48-h LC50 | 0.0002 mg/L | orst.edu |
| Palaemonetes argentinus | Crustacean (Shrimp) | 96-h LC50 | 0.0020 µg/L | researchgate.net |
| Hyalella curvispina | Amphipod | 48-h LC50 | 0.066 µg/L | researchgate.net |
| Rainbow Trout (Oncorhynchus mykiss) | Fish | 96-h LC50 | 0.0082 mg/L | orst.edu |
| Bluegill Sunfish (Lepomis macrochirus) | Fish | 96-h LC50 | 0.0018 mg/L | orst.edu |
| Climbing Perch (Anabas testudineus) | Fish | 96-h LC50 | 1.00 ppm | nih.gov |
| Mirror Carp (Cyprinus carpio) | Fish | 96-h LC50 | 0.14 ppm | researchgate.net |
Sublethal Effects on Aquatic Metabolism and Reproduction
Exposure to sublethal concentrations of this compound can lead to a range of adverse effects on the metabolism and reproduction of aquatic organisms. These effects can occur at concentrations lower than those causing direct mortality and can have significant long-term consequences for populations. researchgate.net
In fish, sublethal exposure has been shown to cause various behavioral changes, including loss of schooling behavior, erratic swimming, hyperactivity, and loss of buoyancy. researchgate.net Histopathological changes are also common, with damage observed in the gills, such as epithelial hyperplasia and lamellar fusion. nih.govbohrium.com Effects on the liver and kidneys have also been documented. nih.govnih.gov
Regarding reproduction, sublethal exposure to pyrethroids like cypermethrin can have varied effects. In the freshwater snail Lymnaea acuminata, exposure to certain sublethal doses led to an increase in egg mass production, but a significant reduction in the survival rate of the hatchlings. researchgate.net In fish, cypermethrin has been found to disrupt the reproductive cycle. nih.gov
The following table details some of the observed sublethal effects of this compound on aquatic organisms.
| Organism | Effect | Observation | Reference |
|---|---|---|---|
| Lake Van Fish (Alburnus tarichi) | Histopathological | Gill changes: lamellar epithelium lifting, vasodilatation, aneurysm, lamellar fusion, epithelial hyperplasia. | bohrium.com |
| Mirror Carp (Cyprinus carpio) | Behavioral | Loss of schooling behavior, swimming near the surface, hyperactivity, erratic movements, seizures. | researchgate.net |
| Climbing Perch (Anabas testudineus) | Behavioral & Histopathological | Restlessness, erratic movement, increased opercular activities, loss of equilibrium. Gill, liver, and kidney damage. | nih.gov |
| Freshwater Snail (Lymnaea acuminata) | Reproductive | Increased number of egg masses and eggs, but significantly reduced survival rate of hatchlings. | researchgate.net |
| Fathead Minnow (Pimephales promelas) | Survival | Reduced survival of young fry at concentrations of 0.1 µg/L and 0.3 µg/L. | who.int |
Terrestrial Non-Target Invertebrates (e.g., soil microbiota, beneficial arthropods)
The application of this compound, a synthetic pyrethroid insecticide, can have notable effects on terrestrial non-target invertebrates. These organisms play crucial roles in maintaining soil structure, nutrient cycling, and pest control.
Studies on alpha-cypermethrin (B165848), a closely related pyrethroid, have shown varying levels of toxicity to different soil-dwelling invertebrates. For instance, bioassays revealed median lethal concentrations (LC50) ranging from over 1,000 mg/kg to 31.4 mg/kg for species including the earthworm Eisenia fetida, the potworm Enchytraeus crypticus, the springtail Folsomia candida, and the land snail Helix aspersa. nih.gov Sublethal no-observed-effect concentrations (NOECs) in these studies ranged from 2.51 to 82 mg/kg. nih.gov The differences in sensitivity among these species can be attributed to variations in their exposure pathways and metabolic rates. nih.gov
Research on cypermethrin has demonstrated its potential to impact the population structure and diversity of terrestrial invertebrates. ecology.dp.uaresearchgate.net Laboratory experiments evaluating the sensitivity of 46 non-target invertebrate species to cypermethrin revealed a correlation between body size and tolerance, with larger invertebrates generally showing greater tolerance. ecology.dp.uaresearchgate.net Trophic specialization also played a role, with phytophages (plant-eaters) exhibiting higher sensitivity (average LD50 of 2.1 ± 0.5 g/ha) compared to zoophages (predators) (average LD50 of 15.6 ± 3.3 g/ha). ecology.dp.uaresearchgate.net Among the studied groups, certain ground beetles and earwigs showed the highest tolerance. ecology.dp.uaresearchgate.net
The following table summarizes the sensitivity of various invertebrate groups to cypermethrin:
| Taxonomic Group | Average LD50 (g/ha) |
| Carabidae (Ground Beetles) | 24.00 ± 4.66 |
| Formicidae (Ants) | 8.60 ± 2.72 |
| Staphylinidae (Rove Beetles) | 0.23 ± 0.08 |
| Data sourced from a laboratory experiment on 46 non-target invertebrate species. ecology.dp.uaresearchgate.net |
These findings highlight the variable impact of cypermethrin on different components of the terrestrial invertebrate community, which can have cascading effects on ecosystem functions.
Impact on Soil Microbiota and Fertility
The application of cypermethrin can exert transient and dose-dependent effects on soil microbial populations and their enzymatic activities, which are vital for soil fertility. nih.govwho.int
Studies have shown that cypermethrin can initially inhibit microbial activity. nih.govwho.int In one laboratory study, cypermethrin applied at various concentrations to two different soil types caused a negative effect on enzymatic activities and microbial diversity. nih.gov The extent and duration of this inhibition were dependent on the applied dose and the organic matter content of the soil, with higher doses and lower organic matter leading to a greater negative impact. nih.gov However, this inhibitory effect was often followed by a recovery and even a stimulation of microbial populations and enzymatic activities. This rebound is possibly due to the surviving microorganisms utilizing the insecticide or the dead microbial biomass as a carbon and energy source. nih.gov
The impact of cypermethrin on specific microbial processes has been investigated:
Carbon Mineralization: At a rate of 2.5 mg/kg of soil, cypermethrin had no effect on the rate of carbon dioxide evolution, but at a high rate of 250 mg/kg, a slight inhibition was observed after long incubation periods. who.int
Nitrogen Cycle: No significant effects on nitrogen fixation, ammonification, or nitrification were found, even at high application rates. who.int
Enzyme Activities: Cypermethrin has been shown to have varied effects on soil enzymes. Some studies report a negative impact on dehydrogenases, urease, catalase, and phosphatase. mdpi.com Conversely, other research indicates that dehydrogenase activity was not affected, while urease activity was stimulated. who.int Both permethrin (B1679614) and cypermethrin have been found to inhibit catalase, urease, arylsulfatase, and β-glucosidase activity to varying degrees in sown soil. mdpi.com
Bioaccumulation Potential in Non-Human Biota
Cypermethrin exhibits a potential for bioaccumulation in non-human biota, although it is generally not considered to bioaccumulate significantly in aquatic organisms. environment-agency.gov.uk Its high lipophilicity, indicated by a high octanol-water partition coefficient (log Kow), suggests a tendency to accumulate in the fatty tissues of organisms. wfduk.org
In aquatic environments, cypermethrin is highly hydrophobic and will rapidly move from the water column to suspended particulates and sediment, which become the main environmental reservoirs. wfduk.orgpiat.org.nz The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, for cypermethrin ranges from 31–38 for invertebrates and 84–1,200 for fish. wfduk.org The trigger for requiring the derivation of PNECs (Predicted No-Effect Concentrations) for secondary poisoning of predators is a BCF greater than 100, which is met for fish. wfduk.org
A study on crucian carp (Carassius auratus) found that cypermethrin accumulated primarily in the muscle tissue, with a peak concentration of 9.76 ng/g at an exposure of 0.40 ng/mL. mdpi.com The study also noted that lower concentrations of pyrethroid pesticides are more likely to bioaccumulate in organisms. mdpi.com However, upon being moved to clean water, a significant portion of the pesticide residues were eliminated from the fish tissues within 24 hours. mdpi.com
In terrestrial ecosystems, the transfer of cypermethrin from the substrate to organisms has been observed. For example, in a study with black soldier fly larvae (Hermetia illucens), transfer of cypermethrin from the substrate to the larvae was identified as a potential issue. wur.nl
Effects on Wildlife and Ecosystems
Cypermethrin is recognized for its high toxicity to a wide range of wildlife, particularly aquatic organisms, while being relatively less toxic to mammals and birds. piat.org.nznre.tas.gov.au
Aquatic Ecosystems: Cypermethrin is extremely toxic to fish and aquatic invertebrates. piat.org.nznih.gov This heightened toxicity in fish is largely due to their significantly slower metabolism and elimination of the compound compared to mammals and birds. nre.tas.gov.au Adverse effects on aquatic organisms have been observed at very low concentrations. environment-agency.gov.uk The high toxicity of cypermethrin to aquatic life, especially invertebrates like insects and crustaceans, is a major concern. environment-agency.gov.uk The compound's strong tendency to adsorb to sediment means that these environments can act as long-term sources of exposure for benthic organisms. piat.org.nz
The introduction of cypermethrin into freshwater communities can lead to both direct and indirect effects on various trophic levels. researchgate.net For instance, the reduction of grazer populations, such as crustaceans, due to cypermethrin toxicity can lead to a proliferation of rotifers, protozoans, bacteria, and algae. researchgate.net
Terrestrial Ecosystems: In terrestrial environments, cypermethrin is highly toxic to bees. nre.tas.gov.au Its impact on non-target invertebrates, as detailed in section 5.3.2, can disrupt ecosystem functions such as pollination and natural pest control. While considered practically non-toxic to birds, the broader ecological consequences of its use stem from its effects on the invertebrate food base. nre.tas.gov.au
Metabolite Ecotoxicology
Toxicity and Environmental Behavior of Degradation Products (e.g., 3-PBA, DCVA)
3-Phenoxybenzoic Acid (3-PBA):
3-PBA is a common metabolite of many pyrethroid insecticides and is of significant environmental concern due to its potential for endocrine-disrupting activity and its widespread presence in soil and water. nih.govresearchgate.net It is considered to be more potent as an endocrine disruptor than the parent pyrethroid molecules. nih.gov
Environmental Persistence and Mobility: 3-PBA is persistent in the environment, with a reported half-life in soil ranging from 120 to 180 days, depending on factors like soil type and climate. nih.gov While it can enter the aqueous phase, it has a tendency to be absorbed by sediment, which can increase its persistence. nih.gov The degradation products of cypermethrin, including 3-PBA, are generally more mobile in soil than the parent compound. piat.org.nz
Toxicity: While 3-PBA does not share the neurotoxic mechanism of its parent pyrethroids, it is not without biological effects. europa.eu Studies have linked exposure to 3-PBA with the induction of Parkinson's disease-like pathologies in animal models, suggesting it may be a dopamine (B1211576) neurotoxin. nih.gov It has been shown to accumulate in murine brain tissues. nih.gov The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) of 0.1 mg/kg body weight (bw) per day and an Acute Reference Dose (ARfD) of 1 mg/kg bw for 3-PBA. europa.eu
Biodegradation: Some microbial degradation of 3-PBA can occur. A bacterial strain, Bacillus sp. DG-02, isolated from soil, was shown to degrade 3-PBA, converting it into several other compounds. nih.gov
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA):
DCVA is another major degradation product of cypermethrin. piat.org.nzcentreecotox.ch
Environmental Behavior: As an organic acid, DCVA is expected to be more mobile in soil than cypermethrin. piat.org.nz It is a known environmental transformation product of several pyrethroids, including cyfluthrin, beta-cypermethrin (B1669542), and zeta-cypermethrin (B1354587). nih.gov
Toxicity: Information on the specific ecotoxicity of DCVA is less abundant in the public literature compared to 3-PBA. However, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation. nih.gov Animal testing has not shown any effects on fertility. hpc-standards.com
The following table provides a summary of the properties of these key metabolites:
| Compound | Parent Compound | Key Environmental Characteristics | Toxicological Concerns |
| 3-Phenoxybenzoic Acid (3-PBA) | This compound and other pyrethroids | Persistent in soil and water; more mobile than parent compound. piat.org.nznih.gov | Endocrine disruptor; potential neurotoxin. nih.govnih.gov |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) | This compound and other pyrethroids | More mobile in soil than parent compound. piat.org.nz | Skin and eye irritant; potential respiratory irritant. nih.gov |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone of pyrethroid analysis, enabling the separation of target analytes from complex sample matrices and from each other. Gas chromatography and high-performance liquid chromatography are the most prevalently used techniques, each offering distinct advantages for the analysis of cypermethrin (B145020).
Gas Chromatography (GC) with Various Detectors (e.g., GC-MS, GC-ECD)
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like cypermethrin. The choice of detector is critical for achieving the desired sensitivity and selectivity.
The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for detecting chlorine-containing pyrethroids like cypermethrin. researchgate.netasianpubs.org A standard operating procedure for analyzing α-cypermethrin in biological samples utilizes a gas chromatograph with a micro-electron capture detector (μECD). protocols.io For this method, it is noted that pyrethroids can degrade in the GC inlet, necessitating a relatively low inlet temperature (e.g., 240 °C) and a glass liner without glass wool to ensure analytical integrity. protocols.io In another study, a validated GC-ECD method was developed for estimating cypermethrin residues in green pea, which determined a half-life of 2.66 days for the insecticide under specific application conditions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and provides structural information, which is invaluable for unequivocal identification and confirmation of the analyte. nih.gov A GC-MS based method was developed to quantify cypermethrin metabolites, 3-phenoxybenzoic acid (3-PBA) and cis-/trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-1-cyclopropane (Cl2CA), in hair samples. nih.gov This method achieved low limits of detection (LOD), for instance, 4.0 pg/mg for cis-Cl2CA and 1.0 pg/mg for 3-PBA. nih.gov For environmental samples, methods using GC/MS and GC/MS/MS have been established for analyzing 14 pyrethroids, including cypermethrin, in water and sediment. usgs.gov These methods report method detection limits in water ranging from 2.0 to 6.0 ng/L for GC/MS and 0.5 to 1.0 ng/L for GC/MS/MS. usgs.gov
Table 1: Examples of Gas Chromatography (GC) Methods for Cypermethrin Analysis
| Matrix | Detector | Column Details | Key GC Conditions | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Biological (Serum) | μECD | Not specified | Inlet: 240°C, Detector: 300°C, Temp Program: 50°C to 280°C | Not specified | protocols.io |
| Green Pea | ECD | Not specified | Initial deposits were 1.21 mg kg⁻¹ | 0.05 mg kg⁻¹ (LOQ) | nih.gov |
| Biological (Hair) | MS | Not specified | Linear range: 25 to 1000 pg/mg | cis-Cl₂CA: 4.0 pg/mg, 3-PBA: 1.0 pg/mg | nih.gov |
| Water | MS | Not specified | Splitless injection | 2.0 - 6.0 ng/L | usgs.gov |
| Water | MS/MS | Not specified | Splitless injection | 0.5 - 1.0 ng/L | usgs.gov |
| Sediment | MS | Not specified | Splitless injection | 1.0 - 2.6 µg/kg | usgs.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) serves as a robust alternative to GC, particularly for compounds that may be thermally sensitive. nih.gov Various HPLC methods have been developed for the quantification of cypermethrin.
An HPLC method coupled with a UV/PDA detector was validated for the assay of cypermethrin in an emulsifiable concentrate (EC) formulation. wjarr.com The method utilized a Nucleosil C18 column with a mobile phase of methanol, acetonitrile, and water (60:20:20 v/v/v) at a flow rate of 1.0 ml/min, with detection at 225 nm. wjarr.com The linearity was established in the concentration range of 25 ppm to 75 ppm. wjarr.com
For microbial degradation studies, a pretreatment method for HPLC analysis was developed to solve issues of uneven distribution of cypermethrin in the culture systems. nih.govscispace.com The study reported high precision with a relative standard deviation (RSD) of 1.14% and good stability over five days (RSD = 1.57%). nih.govscispace.com Recoveries at different spiked levels ranged from 95.68% to 108.09%. nih.govscispace.com Another method uses a Primesep 200 column with a mobile phase of water, acetonitrile, and formic acid, allowing for detection at 270 nm or with an Evaporative Light Scattering Detector (ELSD). sielc.com
Table 2: Examples of High-Performance Liquid Chromatography (HPLC) Methods for Cypermethrin Analysis
| Matrix / Sample | Column | Mobile Phase | Detector | Key Findings | Reference |
|---|---|---|---|---|---|
| Insecticide Formulation | Nucleosil C18 (250mm x 4.6mm, 10µm) | Methanol:Acetonitrile:Water (60:20:20 v/v/v) | UV/PDA at 225 nm | Linear range: 25-75 ppm; stable for 48 hrs. | wjarr.com |
| General Analysis | Primesep 200 (150mm x 4.6mm, 5µm) | Water, Acetonitrile, 0.5% Formic Acid | UV at 270 nm, ELSD | Retention time: 7.21 min. | sielc.com |
| Microbial Degradation Systems | Not specified | Not specified | Not specified | Recoveries: 95.68-108.09%; RSD: 1.14% | nih.govscispace.com |
| Microbial Degradation Systems | Not specified | Not specified | Not specified | LOD: 0.2 mg/L; LOQ: 0.7 mg/L | researchgate.net |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often employed for the screening and detection of pyrethroids. epa.gov Detection can be achieved by using specific chromogenic spray reagents.
One method describes the use of a spray reagent for detecting nitrile-containing pyrethroids, including cypermethrin. nih.gov After alkaline hydrolysis yields cyanide, it reacts with copper(II) acetate (B1210297) and o-tolidine (B45760) to produce a blue color, with a detection limit of approximately 1 µg. nih.gov Another study reports a TLC method using o-tolidine after bromination, which yields an intensely blue product and can resolve some isomers, with a detection limit of 0.25–1.0 µg. rsc.org
A validated TLC-densitometry method has been developed for the simultaneous analysis of several pyrethroids. nih.gov Using a mobile phase of hexane-dichloromethane-ethylacetate-formic acid (8:1.5:0.4:0.1 v/v/v/v) on silica (B1680970) gel 60 F-254 plates, this method provided a sharp peak for alpha-cypermethrin (B165848) at an Rf value of 0.53. nih.gov The method demonstrated good linearity (r = 0.996) with a limit of detection (LOD) and limit of quantification (LOQ) of 2.8 ng/spot and 8.5 ng/spot, respectively, for alpha-cypermethrin. nih.govd-nb.info
Table 3: Examples of Thin Layer Chromatography (TLC) Methods for Cypermethrin Analysis
| Stationary Phase | Mobile Phase | Detection Method | Rf Value (alpha-cypermethrin) | Limit of Detection | Reference |
|---|---|---|---|---|---|
| Silica Gel | Not specified | Alkaline hydrolysis, then copper(II) acetate and o-tolidine spray | Not specified | ~1 µg | nih.gov |
| Silica Gel G | Hexane-ethylacetate (80:20) or Hexane-benzene-acetone (80:20:10) | Orthophosphoric-Tannic acid reagent | Not specified | 5 µg | epa.gov |
| Silica gel 60 F-254 | Hexane-dichloromethane-ethylacetate-formic acid (8:1.5:0.4:0.1) | Densitometry at 228 nm | 0.53 | 2.8 ng/spot | nih.gov |
| Hydrated zirconium oxide | Methyl acetate–formic acid (80:20) | Iodine and o-tolidine reagent | Not specified | Not specified | researchgate.net |
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The goal is to extract the target analytes from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The most common techniques for cypermethrin are solid-phase extraction and liquid-liquid extraction.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used cleanup technique that relies on the partitioning of analytes between a solid sorbent and a liquid phase. It is valued for its efficiency, reduced solvent consumption, and ability to handle a variety of matrices.
A study comparing extraction methods for synthetic pyrethroids in whole blood found that SPE cartridges could decrease the matrix effect observed with LLE. researchgate.netasianpubs.org Florisil cartridges, in particular, were found to be better than C18 and silica sorbents for providing good recoveries. asianpubs.orgasianpubs.org For isolating pyrethroids from human urine and plasma, a rapid method using Sep-Pak C18 cartridges has been developed, yielding high recoveries of 90-102% for urine and 81-93% for plasma. nih.gov More advanced techniques involve magnetic SPE, where magnetic adsorbents are used for the rapid extraction of pyrethroids from samples like tea infusions. rsc.org
Table 4: Examples of Solid-Phase Extraction (SPE) Methods for Cypermethrin
| Matrix | Sorbent | Elution Solvent | Recovery % | Key Findings | Reference |
|---|---|---|---|---|---|
| Human Urine | Sep-Pak C18 | Chloroform | 90-102% | Rapid and simple method. | nih.gov |
| Human Plasma | Sep-Pak C18 | Chloroform | 81-93% | Effective for biological fluids. | nih.gov |
| Whole Blood | Florisil, C18, Silica | n-hexane-acetone (8:2, v/v) | Varied; Florisil was best | SPE reduces matrix effects compared to LLE. | asianpubs.orgasianpubs.org |
| Water & Sediment | HLB Cartridge (water) | Ethyl Acetate | >70% | Part of a comprehensive analytical method. | usgs.gov |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and fundamental technique for separating analytes from a sample matrix by partitioning them between two immiscible liquid phases.
For pyrethroids in whole blood, classical LLE procedures have been used, but studies indicate they can suffer from significant matrix effects and recovery percentages that are sometimes higher than 100%. researchgate.netasianpubs.org To overcome challenges such as emulsion formation in surface water samples, a robust LLE method using methylene (B1212753) chloride was developed, with average recoveries ranging from 88.2% to 123.4%. nih.gov A variation of this technique, salting-out assisted liquid-liquid extraction (SALLE), has been successfully applied to high salinity and biological samples. nih.gov This method, combined with GC-MS, demonstrated good recoveries between 74% and 110% for four pyrethroids. nih.gov
Table 5: Examples of Liquid-Liquid Extraction (LLE) Methods for Cypermethrin
| Matrix | Extraction Solvent | Key Findings | Recovery % | Reference |
|---|---|---|---|---|
| Surface Water | Methylene chloride | Robust method for emulsion-prone samples. | 88.2-123.4% | nih.gov |
| High Salinity & Biological Samples | Not specified (SALLE method) | Salting-out assisted LLE combined with GC-MS. | 74-110% | nih.gov |
| Whole Blood | Not specified | Matrix effect observed in LLE procedures. | Often >100% | researchgate.netasianpubs.org |
| Surface Water | n-hexane | Achieved large enrichment factors (4000x). | Not specified | researchgate.net |
Microextraction Techniques
Microextraction techniques are a cornerstone of modern sample preparation, designed to be miniaturized, efficient, and environmentally friendly by reducing solvent consumption. scientific.neteurl-pesticides.eunih.gov These methods are critical for isolating and concentrating trace analytes from complex sample matrices prior to instrumental analysis. eurl-pesticides.eu Common microextraction formats include solid-phase microextraction (SPME) and various forms of liquid-phase microextraction (LPME), such as dispersive liquid-liquid microextraction (DLLME) and hollow-fiber liquid-phase microextraction (HF-LPME). scientific.netnih.govnih.gov
For the closely related compound cypermethrin, a low-density solvent-based dispersive liquid-liquid microextraction (LDS-DLLME) method has been successfully developed for its determination in rat tissues and blood. nih.govscite.ai This technique, followed by gas chromatography with an electron capture detector (GC-ECD), demonstrates a simple, rapid, and efficient approach for extraction and analysis. nih.govscite.ai Although these methods are established for cypermethrin, specific applications and optimized parameters for the microextraction of Acetylenic Cypermethrin from environmental or biological samples have not been detailed in the reviewed literature.
Determination in Complex Environmental Matrices
The detection and quantification of pyrethroid residues in environmental samples such as soil, water, sediment, and agricultural products are crucial for monitoring environmental contamination and ensuring food safety. who.intconicet.gov.arservice.gov.ukresearchgate.net Analytical methods for cypermethrin in these matrices are well-established, typically involving extraction with an organic solvent, a clean-up step to remove interfering substances, and subsequent determination by gas chromatography (GC) or high-performance liquid chromatography (HPLC). who.intresearchgate.net
For instance, studies have detailed the determination of cypermethrin in runoff and stream water, sediment, and agricultural products like pakchoi and tobacco. conicet.gov.armdpi.com In water and sediment, cypermethrin concentrations have been measured using GC with micro-electron capture detection (GC-μECD) and GC with mass spectrometry (GC/MS). conicet.gov.arnhmrc.gov.auusgs.gov Given that this compound is a synthetic pyrethroid, it is anticipated that similar analytical strategies would be applicable for its determination in these complex matrices. cymitquimica.comchemicalbook.com However, specific studies validating methods for this compound in soil, water, sediment, non-human biological samples, or agricultural products are not presently available.
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For the cypermethrin family of compounds, these limits vary depending on the matrix, the extraction method, and the analytical instrument used.
Research on cypermethrin provides context for the sensitivity that can be achieved for this class of pesticides. For example, a method using LDS-DLLME coupled with GC-ECD for cypermethrin in rat tissues reported LODs in the range of 0.043–0.314 ng/mg and LOQs from 0.143–1.03 ng/mg. nih.govscite.ai In water analysis, detection limits for cypermethrin can be as low as 0.1 to 2 ng/L using techniques like GC/MS. nhmrc.gov.au While these values indicate the high sensitivity of methods for related pyrethroids, specific LOD and LOQ values for this compound have not been established in the literature.
Table 1: Examples of Detection and Quantification Limits for Cypermethrin in Various Matrices
This table presents data for the related compound Cypermethrin for contextual purposes, as specific data for this compound is not available.
| Matrix | Analytical Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Source(s) |
| Rat Tissues (kidney, liver, brain) | LDS-DLLME-GC-ECD | 0.043–0.314 ng/mg | 0.143–1.03 ng/mg | nih.govscite.ai |
| Rat Blood | LDS-DLLME-GC-ECD | 8.6 ng/mL | 28.3 ng/mL | nih.govscite.ai |
| Pakchoi (vegetable) | GC-ECD | 0.17 mg/kg | 0.18 ng (absolute) | nhmrc.gov.au |
| Water | GC-μECD | 1-2 ng/L | - | nhmrc.gov.au |
| Water | GC-HRMS | 0.1 ng/L | - | nhmrc.gov.au |
| Sediment | GC/MS | 1.0-2.6 µg/kg | - | usgs.gov |
| Sediment | GC/MS/MS | 0.2-0.5 µg/kg | - | usgs.gov |
Pyrethroid insecticides like cypermethrin are chiral molecules, meaning they can exist as multiple stereoisomers (enantiomers and diastereomers). acs.orgresearchgate.net Cypermethrin, for example, has eight stereoisomers due to three chiral centers in its structure. acs.orgresearchgate.net These isomers can exhibit significant differences in their insecticidal activity and environmental fate. who.intresearchgate.net Consequently, isomer-specific analysis is critical for accurate risk assessment.
Analytical techniques, particularly chiral gas chromatography, have been developed to separate and quantify the individual isomers of cypermethrin. acs.org For example, a β-cyclodextrin-based enantioselective column can be used to separate the enantiomers of cis-cypermethrin diastereomers. acs.org Studies on alpha-cypermethrin, which is an enriched mixture of two of the most active cis-isomers, have investigated the potential for isomerization (conversion from one isomer to another) during analysis, which is influenced by factors like the sample matrix and injection technique. eurl-pesticides.eu
The chemical structure of this compound also contains chiral centers, implying that it too exists as multiple stereoisomers. Therefore, isomer-specific analysis would be highly relevant for this compound. However, specific analytical methods for the separation and quantification of this compound isomers have not been reported in the reviewed scientific literature.
Detection Limits and Quantification
Development of Novel Biosensors and Rapid Detection Methods
There is a growing demand for rapid, portable, and user-friendly detection methods for pesticide residues to complement traditional laboratory-based techniques. nih.gov Biosensors and other rapid detection technologies offer promising solutions. nih.govresearchgate.netmeddocsonline.org
For pyrethroids like cypermethrin, various novel detection systems are under development. One such approach is the use of Surface-Enhanced Raman Scattering (SERS), which has been demonstrated for the rapid detection of cypermethrin using a handheld spectrometer with a limit of detection of 10⁻⁶ M. scientific.netscite.airesearchgate.net Electrochemical biosensors are another major area of research. researchgate.netnih.gov For instance, a neuroblastoma cell-based biosensor has been developed for screening cypermethrin in tobacco extracts, which works by measuring changes in the cell membrane's electrical potential upon exposure to the pesticide. mdpi.com Other biosensors for pyrethroids are based on the inhibition of enzymes like acetylcholinesterase or the use of specific recognition elements such as antibodies or molecularly imprinted polymers (MIPs). researchgate.netmdpi.com
These advanced methods highlight the direction of analytical technology for pesticide monitoring. While these platforms have been applied to cypermethrin and other pyrethroids, the development of biosensors or other rapid detection methods specifically targeting this compound has not yet been reported.
Broader Ecological and Agricultural Implications
Role in Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism.
The role of broad-spectrum insecticides like cypermethrin (B145020) in IPM is complex. While it can be a tool for controlling a wide array of pests, including lepidopteran caterpillars, fruit borers, and various beetles and bugs, its lack of selectivity poses a challenge to core IPM principles. rspo.orgnih.gov The use of such non-selective pesticides can be detrimental to the beneficial insects that are crucial for natural pest control, potentially leading to secondary pest outbreaks. nih.gov
For instance, in Australian apple and pear production, broad-spectrum insecticides like alpha-cypermethrin (B165848) are considered less desirable within an IPM framework because they can harm natural predators of pests. environment-agency.gov.uk Similarly, in citrus cultivation, the disruption of beneficial insect populations by broad-spectrum pesticides is a significant concern. nih.gov
However, in certain situations, cypermethrin is incorporated into IPM programs, often as a targeted application or a last resort. For example, in oil palm plantations, the establishment of beneficial plants is a primary method for biological control of leaf-eating caterpillars, but targeted spraying of cypermethrin may be used to manage severe infestations. rspo.org The key to its use in IPM is strategic application to minimize contact with non-target species and to be part of a broader, more holistic pest management plan that prioritizes less disruptive methods. nih.gov The development of more targeted application methods and formulations is an ongoing area of research to improve the compatibility of pyrethroids with IPM strategies. lucintel.com
Impact on Biodiversity and Ecosystem Services (e.g., pollinators, natural enemies)
The broad-spectrum nature of cypermethrin means that it can have significant unintended consequences for non-target organisms, thereby affecting biodiversity and the ecosystem services they provide, such as pollination and natural pest control. rspo.orgnih.gov
Impact on Pollinators:
Cypermethrin is highly toxic to bees and other pollinators. rspo.orgenvironment-agency.gov.uk Exposure can occur through direct contact with spray, contact with treated surfaces, or ingestion of contaminated pollen and nectar. service.gov.uk Studies have demonstrated both lethal and sublethal effects on honeybees. For example, cypermethrin has been shown to be highly toxic to Apis mellifera ligustica, with rapid action. nih.gov Research on alpha-cypermethrin has also confirmed its toxicity to honeybees. researchgate.net Sublethal effects can include impaired foraging behavior, reduced reproductive success, and increased susceptibility to diseases. lucintel.com The residual toxicity of cypermethrin can persist for several days after application, posing an ongoing threat to bees visiting treated crops. mdpi.com
| Compound | Species | LC50 (24hr) | Source |
| Alpha-cypermethrin | Apis mellifera (Honeybee) | 5.4 mg/L | researchgate.net |
| Emamectin benzoate | Apis mellifera (Honeybee) | 0.275 mg/L | researchgate.net |
| Imidacloprid | Apis mellifera (Honeybee) | 24.97 mg/L | researchgate.net |
Impact on Natural Enemies:
Natural enemies, such as predatory and parasitic insects, are vital for keeping pest populations in check. Cypermethrin's broad-spectrum activity can decimate these beneficial populations. nih.gov This can lead to a phenomenon known as pest resurgence, where the target pest population rebounds to even higher levels after the natural enemy population has been eliminated. It can also trigger secondary pest outbreaks, where a previously non-pest species becomes problematic in the absence of its natural predators. nih.gov
Research has shown that cypermethrin can reduce the capacity of predators to find and capture prey. lucintel.com Field experiments have demonstrated that cypermethrin application results in a higher number of dead predators, herbivores, and parasitoids compared to more selective insecticides. fao.org For example, a study on non-target arthropods in willow plantations found that cypermethrin was more lethal to a wider range of beneficial insects than methoxyfenozide. fao.org
Impact on Other Non-Target Organisms:
The ecological impact of cypermethrin extends beyond insects. It is highly toxic to aquatic organisms, including fish and invertebrates. rspo.orgdoaj.org Runoff from agricultural fields can contaminate nearby water bodies, posing a significant risk to aquatic ecosystems. environment-agency.gov.ukservice.gov.uk Studies have also investigated the impact on soil invertebrates, finding that cypermethrin can alter the taxonomic diversity of soil and litter fauna. lacounty.gov In amphibians, alpha-cypermethrin has been shown to have a strong impact on the later developmental stages of frogs. piat.org.nz
| Organism Group | Impact of Cypermethrin |
| Pollinators (e.g., bees) | High toxicity, lethal and sublethal effects, residual toxicity. rspo.orgnih.govenvironment-agency.gov.ukservice.gov.ukmdpi.com |
| Natural Enemies (e.g., predatory insects) | High mortality, reduced predation efficiency, potential for pest resurgence. nih.govnih.govlucintel.comfao.org |
| Aquatic Organisms (e.g., fish, invertebrates) | High toxicity, risk of contamination through runoff. rspo.orgservice.gov.ukdoaj.org |
| Soil Invertebrates | Altered taxonomic diversity. lacounty.gov |
| Amphibians | Negative impact on developmental stages. piat.org.nz |
Research on Sustainable Application Practices to Minimize Environmental Contamination
Given the environmental risks associated with cypermethrin, research has focused on developing and implementing sustainable application practices to minimize its unintended impacts. These strategies aim to reduce the amount of active ingredient released into the environment and limit its contact with non-target organisms.
Mitigation Measures for Spray Drift and Runoff:
One of the primary pathways for environmental contamination is through spray drift and surface runoff. environment-agency.gov.uknih.gov To address this, several mitigation measures are recommended and have been studied:
Buffer Zones: Establishing no-spray buffer zones around water bodies is a key strategy to reduce aquatic contamination. nih.govenvironment-agency.gov.uk The width of these buffer zones can be adjusted based on the specific use and environmental conditions.
Low-Drift Technology: Utilizing nozzles and other equipment designed to produce larger, heavier droplets can significantly reduce spray drift.
Timing of Application: Avoiding application before heavy rainfall can minimize runoff. environment-agency.gov.uk Additionally, not spraying during windy conditions is crucial to prevent drift.
Vegetative Buffers: Planting and maintaining vegetation between treated fields and water bodies can help to intercept and filter runoff. epa.gov
Advanced Formulations:
Best Management Practices (BMPs):
A number of best management practices have been developed to promote the safer use of pyrethroids like cypermethrin. These include:
Integrated Pest Management (IPM): As discussed earlier, incorporating cypermethrin into a broader IPM strategy that emphasizes non-chemical controls can reduce reliance on the insecticide. nih.govlucintel.com
Targeted Application: Instead of broad, calendar-based spraying, applications should be based on pest monitoring and targeted only to areas where pest populations exceed economic thresholds. pomais.com This can include spot treatments or pin stream applications to limit the treated area. lacounty.gov
Avoiding Application to Impervious Surfaces: For non-agricultural uses, avoiding the application of cypermethrin to hard surfaces like sidewalks and driveways can prevent it from being washed into storm drains. epa.gov
Global and Regional Environmental Monitoring Studies
The widespread use of cypermethrin has led to its detection in various environmental compartments across the globe. Monitoring studies are essential for understanding its environmental fate, persistence, and potential for exposure to humans and wildlife.
Global Residue Distribution:
A review of studies since 1986 indicates that pyrethroids, including cypermethrin, have been widely detected in soils, water, sediments, and indoor environments globally. nih.gov The concentrations of agricultural pyrethroids like cypermethrin are generally found to be highest in crops, followed by sediments, soils, and then water. nih.gov Due to its strong binding affinity for soil and sediment particles, cypermethrin is not very mobile in soil but can be transported to water bodies via soil erosion and runoff. environment-agency.gov.ukservice.gov.uk
Regional Monitoring Programs:
Several countries and regions have implemented monitoring programs to assess the levels of pesticides in the environment.
United Kingdom: The UK has identified cypermethrin as a Specific Pollutant under the Water Framework Directive. environment-agency.gov.uk Monitoring programs have detected cypermethrin in both fresh and saline waters, sometimes at concentrations exceeding the Environmental Quality Standard (EQS). environment-agency.gov.ukservice.gov.uk A targeted monitoring program was carried out between 2018 and 2020 to better understand the sources and pathways of cypermethrin contamination. environment-agency.gov.uk Forestry use of cypermethrin has also been a subject of investigation, with studies in Wales detecting the insecticide in watercourses draining treated areas. core.ac.uk
Malawi: In Southern Malawi, a study in a cotton-growing area found cypermethrin concentrations in surface and groundwater that were above recommended limits, particularly during the rainy season. researchgate.net
Pakistan: A study in the Swat Valley found significant residual levels of cypermethrin in both rainfed and irrigated agricultural soils. se.org.pk The study also highlighted the misuse of pesticides for fishing as a contributor to environmental contamination. se.org.pk
These monitoring studies underscore the importance of sustainable application practices and effective regulation to mitigate the environmental impact of cypermethrin. The data from these studies are crucial for refining risk assessments and developing more effective environmental protection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
